Temporin-PTa

stereochemistry-activity relationship peptide chirality enantiomeric antimicrobial peptides

Temporin-PTa is a 13-residue, C-terminally amidated cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Malaysian fire frog Hylarana picturata. It belongs to the temporin family, one of the largest AMP families characterized by short sequences (8–17 amino acids), a single basic residue and an amidated C-terminus essential for membrane-disrupting activity.

Molecular Formula
Molecular Weight
Cat. No. B1575714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemporin-PTa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temporin-PTa Antimicrobial Peptide: Baseline Characterization and Procurement Considerations


Temporin-PTa is a 13-residue, C-terminally amidated cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Malaysian fire frog Hylarana picturata [1]. It belongs to the temporin family, one of the largest AMP families characterized by short sequences (8–17 amino acids), a single basic residue and an amidated C-terminus essential for membrane-disrupting activity [2]. The peptide sequence (FFGSVLKLIPKIL-NH₂) adopts an amphipathic α-helical conformation in membrane-mimetic environments and exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with reported MIC values in the range of 20–45 µM against reference strains [3]. Temporin-PTa has served as a productive scaffold for rational peptide engineering, yielding multiple derivative series (Hp-MAP1, Hp-MAP2, Hp-MAP3, LS-Temporin-Pta, and HX-12A) with substantially altered pharmacological profiles, making the parent compound a critical reference standard and design template for antimicrobial peptide research [4].

Why Generic Temporin Substitution Fails: Evidence-Based Differentiation of Temporin-PTa


Superficial similarity among temporin-family peptides—short length, cationic charge, and amphipathic helicity—masks decisive functional divergence that precludes interchangeable use. Even single-residue substitutions within the temporin family can invert Gram-selectivity, alter hemolytic thresholds by orders of magnitude, or abolish biofilm activity entirely [1]. Temporin-PTa is distinguished from the more extensively studied temporin L (TL) and temporin A (TA) by its specific sequence origin in Hylarana picturata, its unique chiral insensitivity (L- and D-forms exhibit identical MICs), and the breadth of its derivatization landscape—rational engineering of the temporin-PTa scaffold has yielded analogs that eliminate hemolysis (Hp-MAP1/Hp-MAP2), acquire potent antibiofilm activity (~35-fold improvement in Hp-MAP3 vs. parent), and demonstrate in vivo efficacy against MRSA (LS-Temporin-Pta stapled analog), none of which can be assumed for any other temporin family member [2][3]. Additionally, temporin-PTa is uniquely validated as a biorecognition element in electrochemical biosensors capable of discriminating among six clinically relevant microorganisms at detection limits of 10¹ CFU/mL within 5 minutes—an application demonstrated for no other temporin peptide [4].

Temporin-PTa Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Chiral Insensitivity: L- and D-Forms of Temporin-PTa Exhibit Identical Antibacterial Potency

Temporin-PTa displays an unusual property among antimicrobial peptides: its L- and D-enantiomeric forms show completely identical antibacterial activity profiles. In standardized broth microdilution assays, the L-form and D-form both yielded MIC values of 25 µM against Escherichia coli, 6.25 µM against Bacillus subtilis, and 3.1 µM against Staphylococcus aureus [1]. This chiral insensitivity contrasts with the behavior of many AMPs where D-enantiomers exhibit altered potency due to stereospecific interactions with chiral membrane components or intracellular targets. For comparison, temporin L and temporin A analogs frequently show stereochemistry-dependent differences in both antimicrobial and hemolytic activities [2]. The chiral equivalence of temporin-PTa implies that its mechanism of action is dominated by non-stereospecific membrane disruption, making it a valuable tool compound for decoupling stereochemical effects from membrane-permeabilization studies.

stereochemistry-activity relationship peptide chirality enantiomeric antimicrobial peptides protease resistance design

Derivatization-Driven Hemolytic Safety: Hp-MAP1 and Hp-MAP2 Eliminate Hemolysis While Retaining Antimicrobial Potency

A pivotal differentiation of the temporin-PTa scaffold is the demonstrated capacity to engineer derivatives that completely eliminate hemolytic activity while preserving or improving antibacterial potency. In a direct head-to-head study, the parent temporin-PTa exhibited MIC values of 20–45 µM against Gram-negative and Gram-positive bacteria, but the rationally designed analogs Hp-MAP1 (net charge +4, hydrophobicity 0.49) and Hp-MAP2 (net charge +5, hydrophobicity 0.41) displayed in vitro activity against both Gram-negative and Gram-positive bacteria with MIC values ranging from 2.8 to 92 µM without presenting any hemolytic effects [1]. This stands in stark contrast to temporin L, one of the most potent but also most hemolytic temporins, which causes significant hemolysis at concentrations near its therapeutic MIC [2]. The hemolysis elimination was achieved by reorganizing hydrophilic and hydrophobic residues to optimize amphipathic α-helical structure without increasing overall hydrophobicity—a design principle uniquely validated on the temporin-PTa template [1].

hemolytic toxicity peptide engineering selectivity index therapeutic window

Stapled Temporin-PTa (LS-Temporin-Pta) Demonstrates In Vivo Efficacy Against MRSA with Favorable Toxicity Profile

The lysine-stapled analog of temporin-PTa (LS-Temporin-Pta, DRAMP29334) provides a critical differentiator: proven in vivo efficacy with quantifiable toxicity margins. In the lysine stapling screening study by Hu et al. (2022), LS-Temporin-Pta demonstrated MIC values of 4 µg/mL against Listeria monocytogenes, Staphylococcus aureus BNCC 186335, and MRSA, with higher MIC values against Gram-negative bacteria (E. coli MIC = 64 µg/mL; cephalosporin-resistant E. coli MIC = 128 µg/mL; P. aeruginosa MIC >128 µg/mL) [1]. The minimum hemolytic concentration (MHC, causing 10% hemolysis of human red blood cells) was 32 µg/mL, yielding a selectivity ratio (MHC/MIC_MRSA) of 8. The cytotoxic concentration against human embryonic kidney HEK293T cells (LC90) was 64 µg/mL [1]. Critically, the stapled analog demonstrated extended plasma half-life and remained highly effective in combating MRSA infection in a mouse model—a level of in vivo validation achieved by very few temporin-family peptides [1]. By comparison, linear temporin-PTa has no reported in vivo efficacy data and is expected to be rapidly degraded by serum proteases, a well-known limitation of linear AMPs [2].

in vivo efficacy proteolytic stability lysine stapling MRSA infection model therapeutic index

Anti-Biofilm Activity: Temporin-PTa Derivatives Achieve ~35-Fold Improvement Over Parent Through Rational Design

A critical and quantifiable differentiation of the temporin-PTa scaffold is the demonstrated ability to overcome the parent peptide's lack of antibiofilm activity through rational sequence engineering. The parent temporin-PTa did not inhibit Escherichia coli KPC and Acinetobacter baumannii biofilm formation [1]. In contrast, the derivative Hp-MAP3 exhibited potent antibiofilm activity, achieving 100% inhibition of A. baumannii biofilm formation at its MIC of 2.7 µM, representing an approximately 35-fold improvement over the Hp-MAP1 and Hp-MAP2 analogs (which required MICB values of 92 µM and 87 µM, respectively, against the same species) [1]. Furthermore, Hp-MAP3 eradicated preformed A. baumannii biofilm at 173.2 µM with ~100% killing of biofilm-embedded cells, and reduced biofilm viability by ~90–95% at concentrations between 21.6 and 86.6 µM [1]. The parent temporin-PTa's complete lack of biofilm activity versus the derivatives' quantifiable potency highlights the unique engineerability of this scaffold for antibiofilm applications.

biofilm eradication antibiofilm peptide Acinetobacter baumannii structure-activity relationship

Biosensor Biorecognition: Temporin-PTa Enables Electrochemical Microbial Differentiation at 10¹ CFU/mL Detection Limit

Temporin-PTa (T-PTA) is uniquely validated among temporin-family peptides as a biorecognition element in electrochemical biosensing platforms. In the study by da Silva-Junio et al. (2022), T-PTA immobilized on gold-capped magnetic nanoparticles (Fe₃O₄@Au) with a 4-mercaptobenzoic acid self-assembled monolayer enabled electrochemical impedance spectroscopy (EIS)-based differentiation of six clinically relevant microorganisms: Klebsiella pneumoniae, Acinetobacter baumannii, Bacillus subtilis, Enterococcus faecalis, Candida albicans, and Candida tropicalis, based on structural differences in their microbial membranes [1]. The biosensor achieved a detection limit of 10¹ CFU/mL and a linear range of 10¹–10⁵ CFU/mL [1]. A more advanced nanostructured platform combining T-PTA with multiwalled carbon nanotubes (MWCNTs) achieved rapid detection within 5 minutes, a detection limit of 10 CFU/mL, and clear discrimination between Gram-negative and Gram-positive species—with particularly strong electrochemical signal toward Gram-negative bacteria including P. aeruginosa [2]. By comparison, another AMP-based biosensor employing Nisin achieved a similar detection limit of 10¹ CFU/mL for Salmonella sp. but lacked the broad-spectrum discrimination capability demonstrated by T-PTA across six distinct microorganisms [1].

electrochemical biosensor microbial detection biorecognition element antimicrobial peptide sensor

Multifunctional Activity Spectrum: Hp-MAP3 Derivative Adds Antifungal and Anticancer Activity to the Temporin-PTa Scaffold

The temporin-PTa scaffold supports rational engineering toward multifunctional activity encompassing antibacterial, antifungal, and anticancer effects—a breadth not reported for the parent peptide or for most other temporin family members. The Hp-MAP3 derivative (net charge +4, hydrophobicity 0.69) demonstrated: (i) antibacterial MIC values of 2.7–43.3 µM, with strongest activity against A. baumannii (MIC = MBC = 2.7 µM) and E. coli/K. pneumoniae (MIC = 5.4 µM) [1]; (ii) antifungal activity against 10 Candida strains including the emerging multidrug-resistant pathogen C. auris, with MIC values ranging from 5.4 to 86.6 µM [1]; (iii) cytotoxic activity against HeLa tumor cells with an IC₅₀ of 10.4 µM and a selectivity index (IC₅₀_MRC-5/IC₅₀_HeLa) of 1.89 [1]; and (iv) rapid membrane damage kinetics—100% E. coli KPC membrane permeabilization within 20 min at 10.8 µM, and 100% S. aureus permeabilization within 5 min at 43.3 µM [1]. The parent temporin-PTa has no reported antifungal or anticancer activity, and while temporin L exhibits anticancer effects, it does so with substantial hemolytic liability [2].

multifunctional peptide anticancer peptide antifungal activity Candida auris HeLa cytotoxicity

Temporin-PTa: Evidence-Based Research and Industrial Application Scenarios


Reference Standard for Stereochemistry-Independent Membrane Disruption Studies

Researchers investigating the role of peptide chirality in membrane permeabilization can employ temporin-PTa as a validated control compound where L- and D-enantiomers produce identical MIC values (25, 6.25, and 3.1 µM against E. coli, B. subtilis, and S. aureus, respectively) [1]. This chiral equivalence, confirmed by Mishra and Wang (2012), enables the compound to serve as a stereochemistry-neutral baseline against which stereospecific AMPs can be benchmarked, and supports D-peptide therapeutic development without potency loss concerns [1].

Parent Scaffold for Rational Peptide Engineering Toward Non-Hemolytic Antimicrobials

Drug discovery teams seeking to develop antimicrobial peptides with wide therapeutic windows should procure temporin-PTa as the starting template, given that its derivatives Hp-MAP1 and Hp-MAP2 have been experimentally demonstrated to completely eliminate hemolytic activity (0% hemolysis across the active concentration range) while maintaining antibacterial potency (MIC 2.8–92 µM) against Gram-negative and Gram-positive pathogens [2]. This is the only temporin scaffold for which complete hemolysis-activity decoupling has been achieved through rational design [2].

Precursor for Stabilized In Vivo-Compatible Anti-MRSA Therapeutics

For translational research programs targeting MRSA infections, the temporin-PTa scaffold provides access to the lysine-stapled analog LS-Temporin-Pta, which has demonstrated in vivo efficacy in a mouse MRSA infection model with a defined selectivity index (MHC/MIC = 8), extended plasma half-life, and MIC of 4 µg/mL against MRSA clinical isolates [3]. This represents a rare example of a temporin-family peptide with animal-model validation and quantified toxicity margins, supporting its use in preclinical development pipelines [3].

Biorecognition Element for Rapid Electrochemical Microbial Detection Platforms

Industrial and clinical diagnostics developers can employ T-PTA as a functionalized sensing layer in electrochemical biosensor platforms, where it has been validated for discrimination of up to six clinically relevant microorganisms at detection limits of 10¹ CFU/mL (10 CFU/mL with MWCNT enhancement) with results obtained within 5 minutes [4][5]. This application is unique to temporin-PTa among temporin peptides and supports the development of point-of-care diagnostic devices for rapid infection screening and microbial identification [4].

Quote Request

Request a Quote for Temporin-PTa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.